3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid

Catalog No.
S13908555
CAS No.
M.F
C25H31N5O3
M. Wt
449.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phe...

Product Name

3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid

IUPAC Name

3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid

Molecular Formula

C25H31N5O3

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)

InChI Key

PTLZEWHOZCZLAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O

3-Methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid is a complex organic compound characterized by a unique structure that incorporates multiple functional groups, including a pentanoyl moiety and a tetrazole derivative. The compound is notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent due to its intricate molecular architecture. The presence of the tetrazole ring, known for its bioactivity, enhances the compound's pharmacological profile.

The chemical reactivity of 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid can be highlighted through various synthetic transformations. For instance, reactions involving acylation can lead to the formation of amides or esters. Additionally, the tetrazole group can participate in nucleophilic substitution reactions, making it versatile for further chemical modifications. The compound may also undergo hydrolysis under acidic or basic conditions, leading to the release of the pentanoic acid component.

The synthesis of 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid typically involves multi-step organic synthesis techniques:

  • Formation of the Pentanoyl Group: This can be achieved through acylation reactions using pentanoic acid derivatives.
  • Synthesis of the Tetrazole Ring: This may involve cyclization reactions starting from appropriate hydrazine or azide precursors.
  • Coupling Reactions: The final structure is assembled through coupling reactions between the synthesized components, often utilizing coupling agents to facilitate amide bond formation.

3-Methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new analgesics or anti-inflammatory agents.
  • Research: In studies investigating the pharmacodynamics and pharmacokinetics of tetrazole-containing compounds.

Several compounds share structural similarities with 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid. Here are a few notable examples:

Compound NameStructure HighlightsUnique Features
3-Methyl-4-oxopentanoic acidContains a ketone groupSimpler structure, less functional diversity
3-Methylvaleric acidAliphatic chain similar to pentanoylLacks aromatic and heterocyclic components
4-Amino-Tetrazole DerivativesIncorporates tetrazole moietyFocused on nitrogen-rich heterocycles

These comparisons highlight that while many compounds may share certain functional groups or structural motifs, 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid stands out due to its complex integration of both aliphatic and aromatic components along with the unique tetrazole ring, which contributes to its potential biological activity and applications in medicinal chemistry.

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

449.24268987 g/mol

Monoisotopic Mass

449.24268987 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-10

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